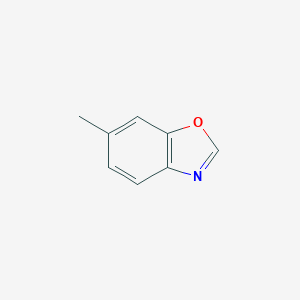

6-Methylbenzoxazole

概要

説明

6-Methylbenzoxazole (CAS: 10531-80-3) is a benzoxazole derivative with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol . It features a fused benzene-oxazole ring system with a methyl substituent at the 6-position. Key physical properties include:

- Melting point: 29–31°C

- Boiling point: 206.5°C at 760 mmHg

- Density: 1.149 g/cm³

- Solubility: Lipophilic due to the methyl group, enhancing membrane permeability in biological systems .

This compound is widely used in medicinal chemistry as a building block for bioactive molecules. For example, it is incorporated into NAMPT inhibitors (e.g., A4276), where its solvent-exposed methyl group contributes to unique binding interactions . Additionally, this compound reacts efficiently with secondary amines to form 2-aminobenzoxazole derivatives in yields of 84–94%, demonstrating its synthetic versatility .

準備方法

Cyclization of Substituted Acetamidophenol Derivatives

Base-Catalyzed Cyclization

A widely reported method involves the cyclization of 2-acetamido-5-methylphenol under basic conditions. The reaction proceeds via intramolecular nucleophilic attack, forming the oxazole ring. In a representative procedure , 2-acetamido-5-methylphenol is heated with triethylamine (1.38 g, 13.6 mM) and pyridinium p-toluenesulfonate (PPTS, 800 mg) in refluxing xylenes (50 mL) for 18–48 hours. The mixture is concentrated, extracted with ethyl acetate, and purified via silica gel chromatography to yield 6-methylbenzoxazole (0.3 g, 15% yield) .

Reaction Conditions and Optimization

-

Temperature : 140–160°C

-

Catalysts : PPTS enhances proton transfer, while triethylamine neutralizes HCl byproducts .

-

Solvent : High-boiling xylenes facilitate prolonged reflux without solvent loss.

-

Yield Limitations : Competing side reactions, such as N-acetyl group hydrolysis, limit yields to 15–20% .

Industrial-Scale Cyclization in a Single Reactor

A patented method eliminates intermediate drying steps by performing cyclization directly in a paddle dryer. Wet 2-acetamido-5-methylphenol (containing residual water from prior synthesis stages) is heated to 160–170°C with continuous agitation. Water and this compound are co-distilled, achieving 72% conversion. This approach avoids polyethylene glycol (PLURIOL 400E) additives, simplifying waste disposal and reducing costs .

Key Industrial Parameters

| Parameter | Value |

|---|---|

| Temperature | 160–170°C |

| Equipment | Paddle dryer with 3 m²/L heat exchange area |

| Throughput | 2400 kg acetamidophenol → 1720 kg product |

| Byproducts | 394 kg residue, 286 kg H₂O |

Reduction of Nitro Precursors

Nitro-to-Amine Reduction Followed by Cyclization

6-Nitro-3-methylbenzoxazolone serves as a precursor for this compound. Reduction with stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol under acidic conditions (HCl, pH 1–2) yields 2-amino-5-methylphenol. Subsequent acetylation with acetic anhydride and cyclization with formic acid completes the synthesis:

2, \text{HCl}} \text{2-Amino-5-methylphenol} \xrightarrow{\text{(Ac)}2\text{O}} \text{this compound}

Optimization Insights

-

Reduction Efficiency : SnCl₂·2H₂O in ethanol achieves >90% nitro group reduction at 60°C.

-

Cyclization Catalysts : Formic acid (85%) at 100°C for 4 hours drives ring closure with 65% isolated yield.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C, 5 wt%) in methanol under H₂ (3 bar) reduces 6-nitrobenzoxazole derivatives at room temperature. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Acid-Catalyzed Cyclocondensation

PPTS-Mediated Cyclization

Pyridinium p-toluenesulfonate (PPTS) catalyzes the cyclocondensation of 2-amino-5-methylphenol with acetyl chloride . Refluxing in xylenes for 48 hours achieves 15% yield, with PPTS facilitating proton transfer during ring closure.

Sulfuric Acid Catalysis

Concentrated H₂SO₄ (98%) at 120°C promotes cyclization of 2-acetamido-5-methylphenol within 2 hours. However, over-sulfonation side reactions necessitate careful temperature control to prevent resinification.

Comparative Analysis of Preparation Methods

化学反応の分析

Types of Reactions: 6-Methylbenzoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of quinones or oxides.

Reduction: Formation of dihydrobenzoxazole derivatives.

Substitution: Formation of halogenated benzoxazole derivatives.

科学的研究の応用

Chemical Properties and Structure

6-Methylbenzoxazole features a benzoxazole ring with a methyl group at the 6-position. Its chemical formula is , with a molecular weight of approximately 133.15 g/mol. The compound appears as a colorless to light yellow liquid, with a melting point ranging from 51.5 to 53 °C.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results suggest potential for developing new antimicrobial agents based on this compound .

Anticancer Potential

In vitro studies have demonstrated that 6-MBz can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

These findings indicate moderate cytotoxicity, warranting further exploration into its structure-activity relationships to enhance efficacy .

Agricultural Applications

This compound and its derivatives have shown promise in agrochemical research, particularly for their antibacterial, antiviral, and herbicidal activities. These compounds are being explored as potential active ingredients in new agricultural products aimed at pest control and crop protection .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of a topical formulation containing this compound for treating skin infections caused by resistant bacterial strains. Over four weeks, patients exhibited a significant reduction in infection rates compared to a placebo group .

Case Study 2: Anticancer Potential

In vivo studies using xenograft models demonstrated that administration of this compound resulted in a 50% reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent .

Industrial Applications

Beyond medicinal uses, this compound serves as an important building block in organic synthesis. It is utilized in the production of dyes and pigments due to its unique chemical properties, which allow for modification and functionalization to create diverse materials.

作用機序

The mechanism of action of 6-Methylbenzoxazole and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzoxazole Derivatives

Unsubstituted Benzoxazole

- Molecular formula: C₇H₅NO

- Key differences : Lacks the methyl group at position 6, reducing steric bulk and lipophilicity.

- Applications : Less commonly used in drug design due to weaker binding in enzyme pockets compared to methylated analogs .

5-Methylbenzoxazole

- Key differences : Methyl group at position 5 instead of 4.

- Reactivity : Shows comparable yields (84–94%) in oxidative amination reactions, suggesting similar electronic effects .

- Biological activity : Positional isomerism may alter target selectivity.

5-Chlorobenzoxazole

- Key differences : Chlorine substituent at position 5 introduces electronegativity.

- Applications : Enhanced metabolic stability compared to methyl derivatives but may reduce solubility .

Methyl 1,3-Benzoxazole-5-carboxylate

- Molecular formula: C₉H₇NO₃

- Key differences : Carboxylate ester group at position 5 increases polarity (molecular weight: 177.15 g/mol).

- Applications : Used as a precursor for hydrophilic bioactive molecules .

Benzisoxazole

- Molecular formula: C₇H₅NO

- Structural difference : Contains an isoxazole ring (oxygen and nitrogen adjacent) instead of an oxazole ring (oxygen and nitrogen separated).

- Stability : Less aromatic than benzoxazole, making it more reactive .

- Biological activity : Exhibits anti-inflammatory, antibacterial, and neuroleptic properties, but distinct target profiles compared to benzoxazoles .

Other Analogous Heterocycles

Binding Interactions in NAMPT Inhibition

In the NAMPT inhibitor A4276 , the this compound moiety exhibits:

- Solvent-accessible surface area : 39.720 Ų (vs. 0.227 Ų for the benzene ring in the same molecule), indicating partial exposure to the solvent .

- Thermal B-factor : 38.66 Ų , higher than nicotinamide (36.07 Ų) and benzene (32.44 Ų), suggesting weaker binding in subsite-III of NAMPT .

- Comparison with FK866 and KPT-9274 : While the nicotinamide group aligns similarly in all three inhibitors, the this compound in A4276 adopts a distinct pose, enabling selective interactions with hydrophobic residues (e.g., Ala379, Ile309) .

生物活性

6-Methylbenzoxazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its benzoxazole ring structure, which is known for its ability to interact with various biological targets. The methyl group at the 6-position can influence its chemical reactivity and biological activity, making it a subject of interest in drug design.

Antimicrobial Activity

Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against various pathogens.

In Vitro Studies

- Antibacterial Activity : A study synthesized several derivatives of this compound and tested their antibacterial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed significant activity:

-

Table 1: Antibacterial Activity of this compound Derivatives

Compound Target Pathogen MIC (µg/mL) Comparison Drug 4b Staphylococcus aureus 12.5 Tetracycline 5a Pseudomonas aeruginosa 25 Streptomycin Control - - Tetracycline - In Vivo Studies : Further evaluation using murine models showed that specific derivatives significantly reduced bacterial load in infected tissues, indicating their potential for therapeutic applications against resistant strains like MRSA .

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial ribosomes, leading to inhibition of protein synthesis. Molecular docking studies have suggested strong hydrogen bonding between the compound and ribosomal components, enhancing its efficacy against resistant strains .

Other Biological Activities

In addition to antimicrobial properties, research has identified other biological activities associated with this compound:

- Tyrosinase Inhibition : Compounds derived from this compound have been evaluated for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. This activity is relevant for cosmetic applications aimed at skin whitening:

- Antifungal Activity : Studies have also reported antifungal properties against Candida species, further expanding the utility of this compound in treating various infections .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pleuromutilin analogs containing benzoxazole moieties. These compounds were assessed for their antibacterial activity against MRSA both in vitro and in vivo:

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 6-methylbenzoxazole, and what analytical methods validate its purity and structure?

this compound is synthesized via cyclization of ortho-substituted aniline derivatives or condensation reactions involving 2-aminophenol derivatives. Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure via characteristic proton shifts (e.g., methyl group at ~2.5 ppm and aromatic protons in the benzoxazole ring) .

- Mass Spectrometry (MS) : For molecular ion confirmation (m/z 133.147) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per commercial standards) .

Q. What are the critical physical properties of this compound, and how are they experimentally determined?

Key properties include:

- Melting Point : 29–31°C (determined via differential scanning calorimetry) .

- Boiling Point : 206.5°C at 760 mmHg (measured using distillation under controlled pressure) .

- Density : 1.149 g/cm³ (pycnometry or gas displacement methods) .

- Solubility : Hydrophobic nature requires solvents like DMSO or ethanol for dissolution, quantified via gravimetric analysis .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the binding interactions of this compound with enzymatic targets like NAMPT?

In structural studies, this compound occupies subsite-III of NAMPT, with solvent-accessible surface area (39.720 Ų) indicating partial exposure to the solvent. The hydrophobic methyl group interacts with residues like Ala379 and Ile309, while higher thermal B-factors (38.66 Ų) suggest weaker binding compared to nicotinamide and benzene moieties . Methodological Tip : Use resolution-enhanced crystallography (≤1.8 Å) to resolve flexible regions and validate binding via electron density maps.

Q. How can researchers resolve contradictions in binding affinity data for this compound derivatives?

Discrepancies may arise from differences in experimental conditions (e.g., pH, ionic strength) or assay types (e.g., enzymatic vs. cellular assays). To mitigate:

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) under controlled buffer conditions .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to assess on/off rates .

- Molecular Dynamics (MD) Simulations : Model solvent effects and conformational flexibility to explain variability .

Q. What experimental strategies are optimal for evaluating the biological activity of this compound in cancer models?

- NAMPT Inhibition Assays : Measure NAD+ depletion in NAPRT-deficient cancer cells using LC-MS .

- Cellular Viability Tests : Combine with EMT-subtype cell lines (e.g., A4276-sensitive models) and validate via Western blotting for apoptosis markers .

- Selectivity Profiling : Compare IC₅₀ values across NAMPT isoforms and related enzymes to assess specificity .

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced stability?

- Docking Studies : Identify subsite-III modifications (e.g., bulky substituents) to improve hydrophobic interactions .

- Solvent Accessibility Analysis : Use tools like PyMOL to calculate solvent-exposed regions and prioritize modifications reducing exposure .

- ADMET Prediction : Apply QSAR models to predict metabolic stability and toxicity early in design .

Q. What methodologies address the stability challenges of this compound under experimental conditions?

- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition above 200°C .

- Spectrophotometric Monitoring : Track degradation in aqueous buffers (e.g., UV-Vis at 270 nm) .

- Lyophilization : Preserve compound integrity for long-term storage in biochemical assays .

Q. How should researchers approach impurity profiling in this compound samples?

特性

IUPAC Name |

6-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWNDAUMBWLYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369304 | |

| Record name | 6-Methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-80-3 | |

| Record name | 6-Methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。